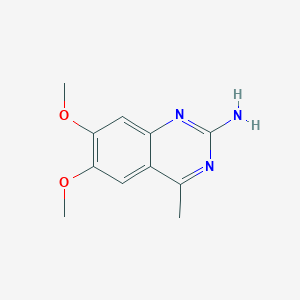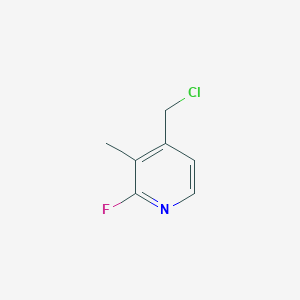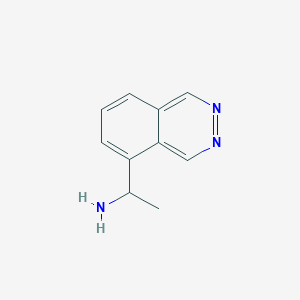
6,7-Dimethoxy-4-methylquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-4-methylquinazolin-2-amine is a chemical compound with the molecular formula C11H13N3O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-methylquinazolin-2-amine typically involves the reaction of 2-chloro-6,7-dimethoxyquinazoline with methylamine under anhydrous conditions. The reaction is carried out in a solvent such as 1,4-dioxane, with potassium phosphate as a base . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-4-methylquinazolin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-4-methylquinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of the tyrosine kinase c-Met, which plays a crucial role in cancer development. The compound binds to the ATP-binding site of c-Met kinase, inhibiting its activity and leading to the suppression of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-2,4-quinazolinedione: This compound has similar structural features but different functional groups, leading to distinct biological activities.
2-Chloro-6,7-dimethoxyquinazoline: This compound is a precursor in the synthesis of 6,7-Dimethoxy-4-methylquinazolin-2-amine and has its own set of applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit c-Met kinase makes it a valuable compound in cancer research .
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
6,7-dimethoxy-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C11H13N3O2/c1-6-7-4-9(15-2)10(16-3)5-8(7)14-11(12)13-6/h4-5H,1-3H3,(H2,12,13,14) |
Clave InChI |
KPTPLPZZFSINLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC2=CC(=C(C=C12)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)








